molecular formula C11H14N2O2 B13343805 Ethyl (1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylate

Ethyl (1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylate

Cat. No.: B13343805
M. Wt: 206.24 g/mol
InChI Key: QXKSPSWJKWFPSU-DTWKUNHWSA-N
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Description

Ethyl (1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylate is a synthetic organic compound that features a cyclopropane ring substituted with an aminopyridine moiety and an ethyl ester group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Introduction of the Aminopyridine Moiety: This step may involve nucleophilic substitution reactions where a halogenated cyclopropane derivative reacts with an aminopyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminopyridine moiety, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions could target the ester group, converting it to an alcohol, or the aminopyridine, reducing it to a piperidine derivative.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl (1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylate may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways involving cyclopropane and pyridine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with aminopyridine and cyclopropane structures can interact with enzymes, receptors, or nucleic acids, modulating their activity. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1R,2R)-2-(4-aminopyridin-3-yl)cyclopropane-1-carboxylate
  • Ethyl (1R,2R)-2-(6-methylpyridin-3-yl)cyclopropane-1-carboxylate

Uniqueness

Ethyl (1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylate is unique due to the specific positioning of the aminopyridine moiety, which can influence its biological activity and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl (1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-2-15-11(14)9-5-8(9)7-3-4-10(12)13-6-7/h3-4,6,8-9H,2,5H2,1H3,(H2,12,13)/t8-,9+/m0/s1

InChI Key

QXKSPSWJKWFPSU-DTWKUNHWSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2=CN=C(C=C2)N

Canonical SMILES

CCOC(=O)C1CC1C2=CN=C(C=C2)N

Origin of Product

United States

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